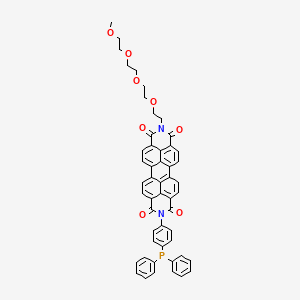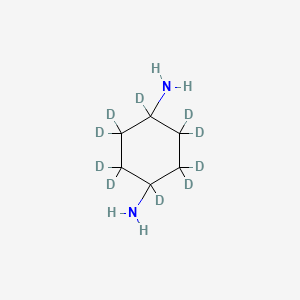
Anticancer agent 58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 58 is a compound known for its inhibitory activity against various cancer cell lines, particularly A549 and T24 cells. It has shown promising results in promoting apoptosis through the activation of caspase 3, caspase 8, and caspase 9, and elevating levels of calcium ions and reactive oxygen species within cancer cells . This compound has also demonstrated significant tumor growth suppression in mouse xenograft models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung and bladder cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
Wirkmechanismus
Anticancer agent 58 exerts its effects by inducing apoptosis through the activation of caspase 3, caspase 8, and caspase 9. It also increases the levels of calcium ions and reactive oxygen species within cancer cells, leading to mitochondrial membrane potential reduction and cell death . The molecular targets and pathways involved include the intrinsic and extrinsic apoptotic pathways, as well as the regulation of calcium ion homeostasis and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their anticancer activity due to their structural similarity to nucleosides and ability to bind to various drug targets
Anthraquinones: Exhibit anticancer properties by inhibiting cancer cell proliferation, invasion, and metastasis.
Copper(II) complexes: Show potential as anticancer agents by generating reactive oxygen species and inducing selective cytotoxicity in cancer cells.
Uniqueness of Anticancer agent 58
This compound is unique in its ability to activate multiple caspases and elevate both calcium ions and reactive oxygen species within cancer cells. This multi-targeted approach enhances its efficacy in inducing apoptosis and suppressing tumor growth .
Eigenschaften
Molekularformel |
C39H55NO5 |
|---|---|
Molekulargewicht |
617.9 g/mol |
IUPAC-Name |
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S)-2-amino-3-phenylpropanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C39H55NO5/c1-34(2)29-13-16-39(7)31(37(29,5)15-14-30(34)45-32(42)27(40)21-24-11-9-8-10-12-24)28(41)22-25-26-23-36(4,33(43)44)18-17-35(26,3)19-20-38(25,39)6/h8-12,22,26-27,29-31H,13-21,23,40H2,1-7H3,(H,43,44)/t26-,27-,29?,30-,31?,35+,36-,37-,38+,39+/m0/s1 |
InChI-Schlüssel |
AKNRCGWEZNOPSR-LVNVCUIDSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H](CC6=CC=CC=C6)N)C)(C)C(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C(CC4=CC=CC=C4)N)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)





![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)

